Methyl 4-fluoro-2-methyl-5-nitrobenzoate
Overview
Description
Methyl 4-fluoro-2-methyl-5-nitrobenzoate is an organic compound with the molecular formula C9H8FNO4 It is a derivative of benzoic acid, featuring a fluorine atom, a methyl group, and a nitro group attached to the benzene ring
Scientific Research Applications
Methyl 4-fluoro-2-methyl-5-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Safety and Hazards
This compound is classified under GHS07 and has the signal word "Warning" . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-fluoro-2-methyl-5-nitrobenzoate can be synthesized through several methods. One common approach involves the esterification of 4-fluoro-2-methyl-5-nitrobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the methanol is continuously evaporated and condensed back into the reaction vessel .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. These could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly may be explored to improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-2-methyl-5-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Ester Hydrolysis: Hydrochloric acid (HCl) for acidic hydrolysis or sodium hydroxide (NaOH) for basic hydrolysis.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates with different functional groups replacing the fluorine atom.
Reduction: The major product is 4-amino-2-methyl-5-nitrobenzoate.
Ester Hydrolysis: The major product is 4-fluoro-2-methyl-5-nitrobenzoic acid.
Mechanism of Action
The mechanism by which methyl 4-fluoro-2-methyl-5-nitrobenzoate exerts its effects depends on its specific application. In biological systems, it may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of the enzyme. The presence of the fluorine and nitro groups can enhance its binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-fluoro-5-nitrobenzoate
- Methyl 5-fluoro-2-methoxy-3-nitrobenzoate
- Methyl 4-chloro-5-fluoro-2-nitrobenzoate
Uniqueness
Methyl 4-fluoro-2-methyl-5-nitrobenzoate is unique due to the specific positioning of its substituents on the benzene ring. This unique arrangement can result in different chemical reactivity and biological activity compared to its analogs. For example, the presence of the methyl group at the 2-position can influence the compound’s steric and electronic properties, affecting its interactions with other molecules .
Properties
IUPAC Name |
methyl 4-fluoro-2-methyl-5-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c1-5-3-7(10)8(11(13)14)4-6(5)9(12)15-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCFNZJKUATDQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679878 | |
Record name | Methyl 4-fluoro-2-methyl-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1163287-01-1 | |
Record name | Methyl 4-fluoro-2-methyl-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-fluoro-2-methyl-5-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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